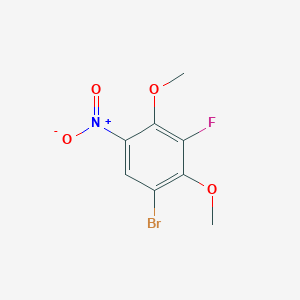![molecular formula C5H2ClIN4 B12863802 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of pyrimidinylhydrazones under oxidative conditions. One common method is the IBD-mediated oxidative cyclization, which provides moderate to excellent yields . Another approach involves the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine with methoxide in an alcohol solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: It can form various cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methoxide, alcohol solvents, and oxidative agents like IBD (iodobenzene diacetate) .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Neuroprotection: Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: The compound exhibits antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells and inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual halogen substitution (chlorine and iodine) makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C5H2ClIN4 |
|---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
5-chloro-2-iodo-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H2ClIN4/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H |
InChI Key |
IEWYRPHDKWEJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=NC(=N2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
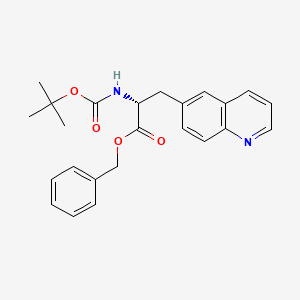
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
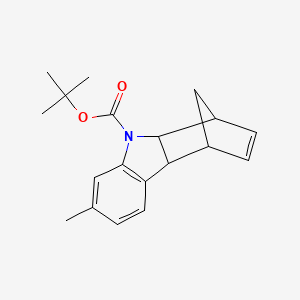
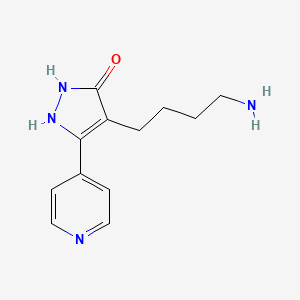
![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
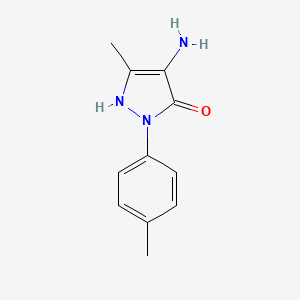

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
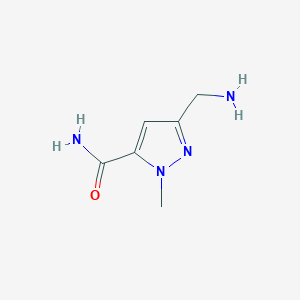
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
